molecular formula C15H16N2O5 B2732532 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide CAS No. 2034314-29-7

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide

Cat. No.: B2732532
CAS No.: 2034314-29-7
M. Wt: 304.302
InChI Key: VTJGASMSPPESSA-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide is a synthetic organic compound with the molecular formula C15H16N2O5. This compound features a chroman ring system linked to an oxazolidinone moiety via an ethyl chain. The presence of both chroman and oxazolidinone structures suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Oxazolidinone Formation: The oxazolidinone moiety is usually formed by reacting an amino alcohol with phosgene or a phosgene equivalent, such as triphosgene, under controlled conditions.

    Linking the Two Moieties: The final step involves linking the chroman and oxazolidinone moieties via an ethyl chain. This can be achieved through a nucleophilic substitution reaction where the chroman derivative is reacted with an ethyl halide, followed by coupling with the oxazolidinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives.

    Reduction: The oxazolidinone moiety can be reduced to form amino alcohol derivatives.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the ethyl chain.

Major Products Formed

    Oxidation: Quinone derivatives of the chroman ring.

    Reduction: Amino alcohol derivatives from the oxazolidinone moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.

    Pathways Involved: It may modulate pathways related to inflammation and cell proliferation, potentially through the inhibition of pro-inflammatory cytokines and the activation of antioxidant response elements.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar heterocyclic structures, such as isoxazole derivatives, which also exhibit a range of biological activities.

    Oxindole Derivatives: Compounds containing the oxindole moiety, known for their anticancer and anti-inflammatory properties.

Uniqueness

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide is unique due to the combination of the chroman and oxazolidinone moieties, which may confer distinct biological activities and therapeutic potential not observed in other similar compounds .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c18-13-9-21-15(20)17(13)8-7-16-14(19)12-6-5-10-3-1-2-4-11(10)22-12/h1-4,12H,5-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJGASMSPPESSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NCCN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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